molecular formula C23H17ClN2O3 B2991599 (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327168-00-2

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B2991599
CAS RN: 1327168-00-2
M. Wt: 404.85
InChI Key: ABISJIXYDBPFIF-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, also known as CCIC, is a chemical compound that belongs to the class of chromene derivatives. CCIC has gained attention in scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling. In neurodegenerative disorder research, (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been shown to protect against neuronal damage and improve cognitive function.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB signaling pathway, and the MAPK signaling pathway. (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has also been shown to inhibit the activity of various enzymes, including COX-2 and HDAC.
Biochemical and Physiological Effects:
(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling. In neurodegenerative disorder research, (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under normal lab conditions. However, (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide also has some limitations. It is insoluble in water, which can make it difficult to use in some experiments. Additionally, (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide research. First, more studies are needed to fully understand the mechanism of action of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide. Second, additional in vivo studies are needed to evaluate the potential therapeutic applications of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide in animal models. Third, the development of more water-soluble derivatives of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide could expand its potential applications in lab experiments. Finally, the potential use of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide in combination with other drugs or therapies should be explored to maximize its therapeutic effects.

Synthesis Methods

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can be synthesized by the reaction of 5-chloro-2-methoxybenzaldehyde and N-phenyl-2-aminobenzamide in the presence of a base and a catalyst. The reaction yields (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide as a yellow solid with a high yield.

properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c1-28-21-12-11-16(24)14-19(21)26-23-18(13-15-7-5-6-10-20(15)29-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABISJIXYDBPFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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